N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide is a complex organic compound that features a unique structure combining a benzothiazole ring with a dioxino moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxino Moiety: The dioxino ring can be introduced via a cyclization reaction involving a diol and an appropriate electrophile.
Acetamide Formation: The final step involves the acylation of the amine group on the benzothiazole ring with 2-(4-ethylsulfonylphenyl)acetyl chloride under basic conditions.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical research.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases due to its bioactive properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which share the benzothiazole core.
Dioxino Compounds: Such as dioxin derivatives, which have similar ring structures.
Acetamide Derivatives: Compounds like N-phenylacetamide, which share the acetamide functional group.
Uniqueness
Structural Complexity: The combination of benzothiazole, dioxino, and acetamide groups in one molecule is unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-2-28(23,24)13-5-3-12(4-6-13)9-18(22)21-19-20-14-10-15-16(11-17(14)27-19)26-8-7-25-15/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRCKDFXOLJNQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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